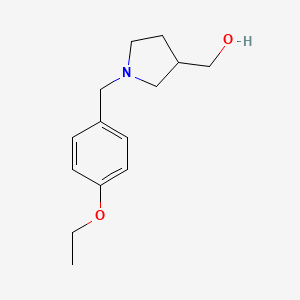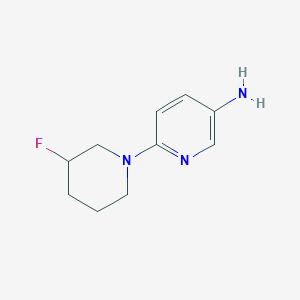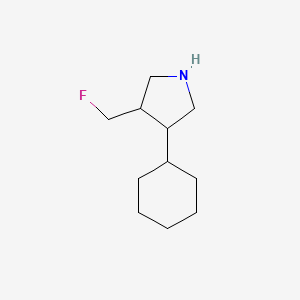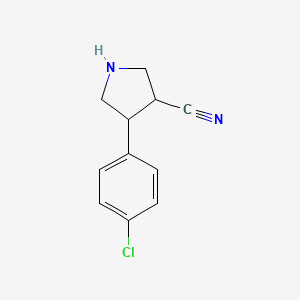
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)méthanol
Vue d'ensemble
Description
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol .
Applications De Recherche Scientifique
Chemistry: : (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential as a building block in the development of new materials.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: : Industrial production of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Propoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Butoxybenzyl)pyrrolidin-3-yl)methanol
Comparison: : Compared to its analogs, (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methoxy, propoxy, and butoxy counterparts.
Propriétés
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)9-15-8-7-13(10-15)11-16/h3-6,13,16H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNDCWLVQFOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488709.png)
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)

![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)
![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)



![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)
![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)

![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)
![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
